![molecular formula C12H15BrO2S B13624833 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13624833.png)
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is a versatile chemical compound used in various scientific research fields. Its molecular formula is C12H15BrO2S, and it has a molecular weight of 303.2153 . This compound is known for its applications in organic synthesis and pharmaceutical development, making it an indispensable tool for scientists exploring new frontiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy and methoxyethylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The exact methods can vary depending on the desired scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical reactivity, biological activity, or material properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.
Propriétés
Formule moléculaire |
C12H15BrO2S |
|---|---|
Poids moléculaire |
303.22 g/mol |
Nom IUPAC |
4-bromo-1-cyclopropyloxy-2-(2-methoxyethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15BrO2S/c1-14-6-7-16-12-8-9(13)2-5-11(12)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3 |
Clé InChI |
YNUWJIKVWPBXOJ-UHFFFAOYSA-N |
SMILES canonique |
COCCSC1=C(C=CC(=C1)Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


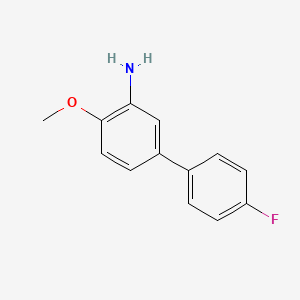

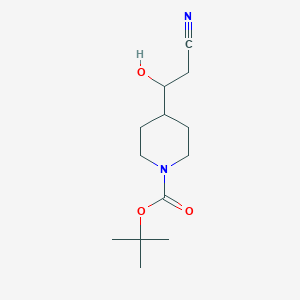

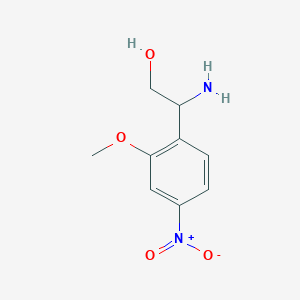
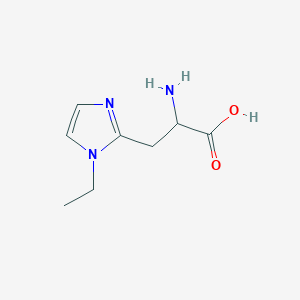
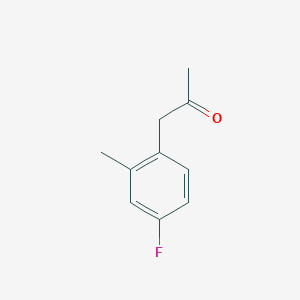
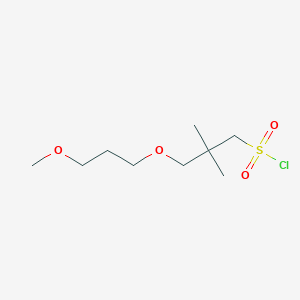

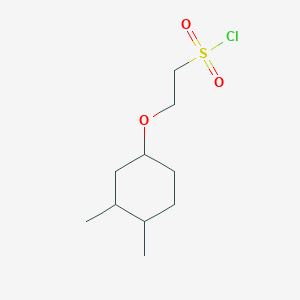
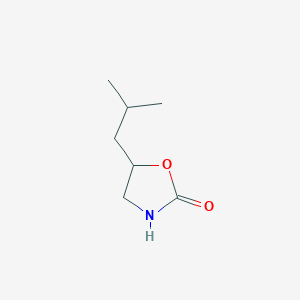

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13624845.png)
![5-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13624847.png)
